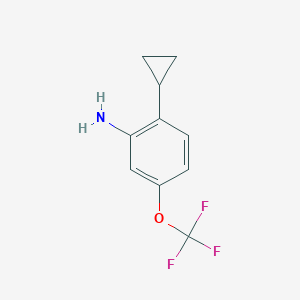2-Cyclopropyl-5-(trifluoromethoxy)aniline
CAS No.:
Cat. No.: VC18352920
Molecular Formula: C10H10F3NO
Molecular Weight: 217.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10F3NO |
|---|---|
| Molecular Weight | 217.19 g/mol |
| IUPAC Name | 2-cyclopropyl-5-(trifluoromethoxy)aniline |
| Standard InChI | InChI=1S/C10H10F3NO/c11-10(12,13)15-7-3-4-8(6-1-2-6)9(14)5-7/h3-6H,1-2,14H2 |
| Standard InChI Key | QKFAOPGGQXTRPN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=C(C=C(C=C2)OC(F)(F)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is , featuring a benzene ring substituted with a cyclopropyl group (-CH) at position 2 and a trifluoromethoxy group (-OCF) at position 5. The cyclopropyl moiety introduces steric strain and conformational rigidity, while the electron-withdrawing trifluoromethoxy group significantly alters the electronic profile of the aromatic system .
Key structural attributes include:
-
Cyclopropyl Group: A three-membered carbocycle known for enhancing metabolic stability and modulating lipophilicity in bioactive molecules .
-
Trifluoromethoxy Group: A fluorine-rich substituent that improves membrane permeability and resistance to oxidative degradation compared to non-fluorinated analogs .
Spectral and Physical Data
While experimental data for 2-cyclopropyl-5-(trifluoromethoxy)aniline are scarce, analogous compounds offer predictive benchmarks:
The trifluoromethoxy group’s electronegativity () reduces electron density at the aromatic ring, influencing reactivity in electrophilic substitution reactions .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge for synthesizing 2-cyclopropyl-5-(trifluoromethoxy)aniline:
Cyclopropanation of Prefunctionalized Anilines
-
Step 1: Introduce the trifluoromethoxy group via nucleophilic aromatic substitution (NAS) on a 5-fluoroaniline precursor using trifluoromethoxide () under high-temperature conditions .
-
Step 2: Install the cyclopropyl group via transition-metal-catalyzed cross-coupling, such as Suzuki-Miyaura reactions with cyclopropylboronic acids .
Direct Functionalization of Cyclopropyl-Aniline Derivatives
-
Step 1: Synthesize 2-cyclopropylaniline through Buchwald-Hartwig amination or directed ortho-metalation strategies .
-
Step 2: Electrophilic trifluoromethoxylation using reagents, though this remains challenging due to the poor nucleofugality of oxygen .
Applications in Medicinal Chemistry
Structure-Activity Relationship (SAR) Considerations
-
Lipophilicity: The trifluoromethoxy group increases logP by ~1.2 units compared to methoxy analogs, enhancing blood-brain barrier penetration .
-
Metabolic Stability: Cyclopropane’s strain energy reduces susceptibility to cytochrome P450 oxidation, potentially extending half-life .
Challenges and Future Directions
Synthetic Hurdles
-
Trifluoromethoxylation: Current methods suffer from low yields (<30%) and require specialized reagents like .
-
Regioselectivity: Competing substitution patterns may arise during cyclopropane installation, necessitating directing groups or protecting strategies .
Application Barriers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume